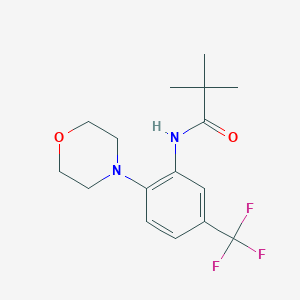
2,2-Dimethyl-N-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,2-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide involves several steps. One common synthetic route includes the reaction of 2,2-dimethylpropanamide with 2-(morpholin-4-yl)-5-(trifluoromethyl)aniline under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
2,2-Dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2,2-Dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, which can lead to various biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2,2-Dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide can be compared with other similar compounds, such as:
2-morpholin-4-ylethyl-2-{[3-(trifluoromethyl)phenyl]-amino}-nicotinate: This compound also contains a morpholine ring and a trifluoromethyl group, but differs in its overall structure and specific functional groups.
3,4-Dimethyl-N-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)-benzenesulfonamide: Another similar compound with a morpholine ring and trifluoromethyl group, but with different substituents and functional groups.
Properties
Molecular Formula |
C16H21F3N2O2 |
|---|---|
Molecular Weight |
330.34 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)14(22)20-12-10-11(16(17,18)19)4-5-13(12)21-6-8-23-9-7-21/h4-5,10H,6-9H2,1-3H3,(H,20,22) |
InChI Key |
BVTYMDSIVKFBQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15149355.png)
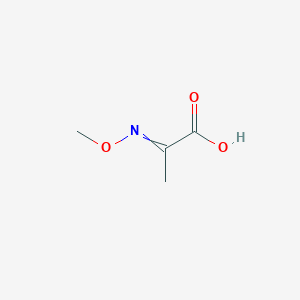
![ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B15149366.png)
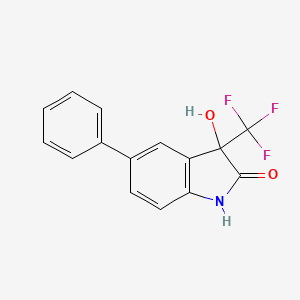
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B15149374.png)
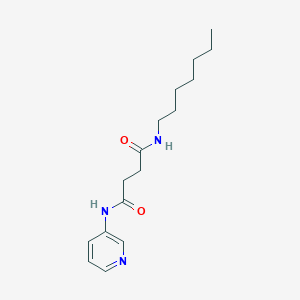


![2-iodo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15149410.png)
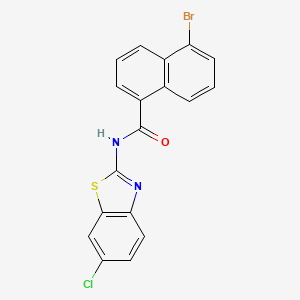
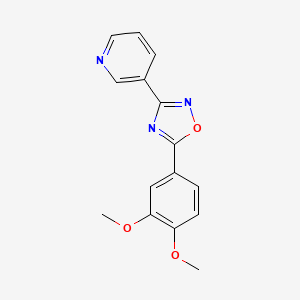
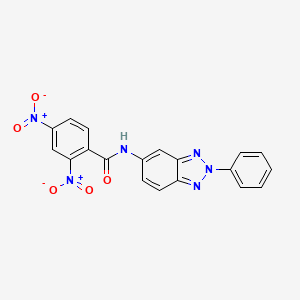
![Ethyl 1-[(3-cyano-1-methylindol-2-yl)methyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B15149429.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(heptyloxy)benzamide](/img/structure/B15149431.png)
